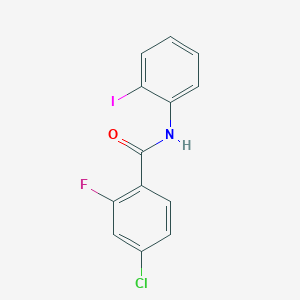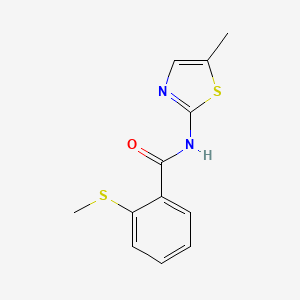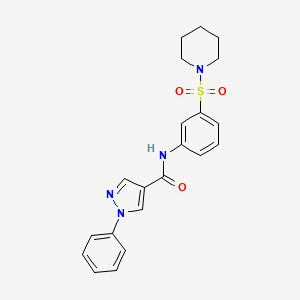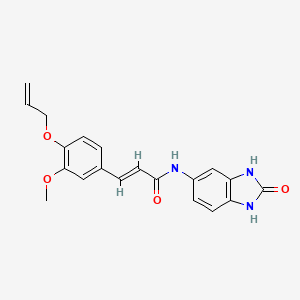
N-(1-benzylpiperidin-4-yl)-4-phenoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzylpiperidin-4-yl)-4-phenoxybenzamide, also known as BPB, is a chemical compound that has been extensively researched for its potential therapeutic applications. BPB belongs to the class of piperidine derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of N-(1-benzylpiperidin-4-yl)-4-phenoxybenzamide involves its interaction with various molecular targets such as enzymes, receptors, and ion channels. This compound has been found to inhibit the activity of enzymes such as histone deacetylases and protein kinases, which play a crucial role in cell signaling and gene expression. This compound also interacts with receptors such as dopamine and sigma receptors, which are involved in various physiological processes such as mood regulation and pain perception. Additionally, this compound has been found to modulate ion channels such as the voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells by regulating the expression of various genes involved in these processes. In neurodegenerative diseases, this compound has been found to protect neurons from oxidative stress and inflammation by reducing the production of reactive oxygen species and pro-inflammatory cytokines. In inflammation research, this compound has been shown to suppress the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of various signaling pathways involved in the inflammatory response.
実験室実験の利点と制限
N-(1-benzylpiperidin-4-yl)-4-phenoxybenzamide has several advantages for lab experiments, such as its high purity and stability, which make it suitable for use in various assays and experiments. However, this compound also has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to elucidate its effects.
将来の方向性
There are several future directions for research on N-(1-benzylpiperidin-4-yl)-4-phenoxybenzamide. One area of research could focus on the development of novel analogs of this compound with improved pharmacokinetic properties and enhanced therapeutic efficacy. Another area of research could investigate the potential of this compound as a therapeutic agent for other diseases such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various molecular targets.
合成法
N-(1-benzylpiperidin-4-yl)-4-phenoxybenzamide can be synthesized through a multistep process involving the reaction of 4-phenoxybenzoyl chloride with N-benzylpiperidine in the presence of a base such as triethylamine. The resulting intermediate is then treated with hydrochloric acid to obtain the final product, this compound. The synthesis method has been optimized to increase the yield and purity of the compound.
科学的研究の応用
N-(1-benzylpiperidin-4-yl)-4-phenoxybenzamide has been extensively researched for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and inflammation. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and inflammation, which are major contributors to the pathology of these diseases. In inflammation research, this compound has been found to suppress the production of pro-inflammatory cytokines and chemokines, which are key players in the inflammatory response.
特性
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c28-25(21-11-13-24(14-12-21)29-23-9-5-2-6-10-23)26-22-15-17-27(18-16-22)19-20-7-3-1-4-8-20/h1-14,22H,15-19H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISVTTNTMGFFRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 4-methylsulfonylbenzoate](/img/structure/B7477644.png)
![4-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one](/img/structure/B7477649.png)
![2-[(5-Bromo-2-oxo-1,2-dihydropyridin-1-yl)methyl]benzonitrile](/img/structure/B7477656.png)
![4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide](/img/structure/B7477681.png)
![N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7477688.png)





![5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methyl-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B7477728.png)
![N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7477739.png)

